1-Ethyl-4,6-dimethylindoline-2,3-dione
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Overview
Description
1-Ethyl-4,6-dimethylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The compound’s structure features an indoline core with ethyl and methyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,6-dimethylindoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dimethyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to monitor the product’s quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4,6-dimethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding indoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce indoline derivatives
Scientific Research Applications
1-Ethyl-4,6-dimethylindoline-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,6-dimethylindoline-2,3-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,6-dimethylindoline-2,3-dione: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5,7-dimethylindoline-2,3-dione: Similar structure but with methyl groups at different positions.
1-Ethyl-4,6-dimethylindole-2,3-dione: Similar structure but with an indole core instead of an indoline core.
Uniqueness
1-Ethyl-4,6-dimethylindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions on the indoline core can result in distinct properties compared to other similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-4,6-dimethylindole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-4-13-9-6-7(2)5-8(3)10(9)11(14)12(13)15/h5-6H,4H2,1-3H3 |
InChI Key |
QLCDCBAZNZBVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=CC(=C2C(=O)C1=O)C)C |
Origin of Product |
United States |
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